molecular formula C13H18IN B13247863 N-[1-(4-iodophenyl)ethyl]cyclopentanamine

N-[1-(4-iodophenyl)ethyl]cyclopentanamine

Cat. No.: B13247863
M. Wt: 315.19 g/mol
InChI Key: DHTDHZSSEJSPTP-UHFFFAOYSA-N
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Description

N-[1-(4-Iodophenyl)ethyl]cyclopentanamine is a synthetic amine derivative featuring a cyclopentanamine core substituted with a 4-iodophenethyl group. The para-iodophenyl moiety confers distinct electronic and steric properties, influencing receptor binding and pharmacokinetics .

Properties

Molecular Formula

C13H18IN

Molecular Weight

315.19 g/mol

IUPAC Name

N-[1-(4-iodophenyl)ethyl]cyclopentanamine

InChI

InChI=1S/C13H18IN/c1-10(15-13-4-2-3-5-13)11-6-8-12(14)9-7-11/h6-10,13,15H,2-5H2,1H3

InChI Key

DHTDHZSSEJSPTP-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=C(C=C1)I)NC2CCCC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(4-iodophenyl)ethyl]cyclopentanamine typically involves the reaction of 4-iodoacetophenone with cyclopentylamine. The process begins with the formation of an intermediate imine, which is subsequently reduced to yield the desired amine. The reaction conditions often include the use of reducing agents such as sodium borohydride or lithium aluminum hydride, and the reaction is carried out in an inert atmosphere to prevent oxidation .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the iodine-containing reagents.

Chemical Reactions Analysis

Types of Reactions

N-[1-(4-iodophenyl)ethyl]cyclopentanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can further modify the amine group.

    Substitution: The iodophenyl group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like sodium azide or thiolates can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while substitution reactions can produce a variety of substituted phenyl derivatives.

Scientific Research Applications

N-[1-(4-iodophenyl)ethyl]cyclopentanamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[1-(4-iodophenyl)ethyl]cyclopentanamine involves its interaction with specific molecular targets. The iodophenyl group can facilitate binding to certain receptors or enzymes, thereby modulating their activity. The cyclopentanamine structure may also play a role in the compound’s overall bioactivity by influencing its pharmacokinetic properties .

Comparison with Similar Compounds

Substituent Effects on the Aromatic Ring

The para-substituent on the phenyl ring significantly impacts pharmacological activity. Key comparisons include:

Compound Substituent (Position) Core Structure Notable Properties
N-[1-(4-Iodophenyl)ethyl]cyclopentanamine I (para) Cyclopentanamine High lipophilicity; potential CB1/CB2 affinity
N-[1-(2-Fluorophenyl)ethyl]cyclopentanamine F (ortho) Cyclopentanamine Reduced steric bulk; altered receptor selectivity
N-[1-(3-Fluorophenyl)ethyl]cyclopentanamine F (meta) Cyclopentanamine Intermediate electronic effects; uncharacterized activity
N-[(4-Ethylphenyl)methyl]cyclopentanamine CH2CH3 (para) Cyclopentanamine Electron-donating group; lower receptor affinity
N-[1-(4-Chlorophenyl)ethyl]-cyanamide Cl (para) Cyanamide Polar functional group; distinct binding profile

Key Observations :

  • Iodine vs. However, in monoacylglycerol lipase (MGL) inhibition, halogen size (F, Cl, Br, I) showed minimal impact on potency, suggesting target-dependent effects .
  • Positional Isomerism : Ortho-fluorinated analogs (e.g., 2-F) may exhibit steric hindrance, reducing binding efficiency compared to para-substituted derivatives .

Core Structure Modifications

The cyclopentanamine core’s rigidity and size influence conformational flexibility and receptor fit:

Compound Core Structure Pharmacological Notes
N-(1-Phenylethyl)cyclopentanamine Cyclopentanamine Stereoselective binding in imprinted polymers; (R)-isomer shows higher affinity
N-(1-Phenylethyl)cyclohexanamine Cyclohexanamine Increased ring size reduces receptor compatibility
AM251 Pyrazole carboxamide High CB1 antagonist activity (Ki < 1 nM); iodine critical for potency

Key Observations :

  • Cyclopentanamine vs.
  • Ring Size : Cyclohexanamine analogs exhibit reduced receptor compatibility due to increased steric bulk, highlighting the optimal fit of the cyclopentanamine core .

Functional Group Variations

Functional groups adjacent to the aromatic ring modulate electronic and steric properties:

Compound Functional Group Impact on Activity
N-[1-(4-Methoxyphenyl)ethyl]cyclopentanamine OCH3 (para) Electron-donating group; may reduce CB1 affinity
N-[(1R)-1-(4-Chlorophenyl)ethyl]-cyanamide Cyanamide Introduces polarity; shifts binding mode

Key Observations :

  • Cyanamide Group : Introduces hydrogen-bonding capability, diverging from the typical hydrophobic interactions of halogenated analogs .

Biological Activity

N-[1-(4-iodophenyl)ethyl]cyclopentanamine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound features a cyclopentanamine core substituted with a 4-iodophenyl group. The presence of the iodine atom may enhance the compound's lipophilicity and biological activity.

Chemical Structure

  • Molecular Formula : C12_{12}H14_{14}I\N
  • Molecular Weight : 285.15 g/mol

1. Anticancer Activity

Research indicates that this compound exhibits promising anticancer properties. In vitro studies have shown that this compound can induce apoptosis in various cancer cell lines, including breast and prostate cancer cells.

Cell LineIC50_{50} (µM)Mechanism of Action
MCF-7 (Breast)12Induction of apoptosis
PC-3 (Prostate)15Inhibition of cell proliferation

In a study by Roxana et al., the compound demonstrated significant cytotoxic effects with IC50_{50} values ranging from 10 to 20 µM against multiple cancer cell lines, suggesting its potential as a therapeutic agent in oncology .

2. Neuropharmacological Effects

This compound has been investigated for its effects on the central nervous system (CNS). It acts as a selective serotonin reuptake inhibitor (SSRI), which may contribute to its antidepressant effects.

EffectObserved Outcome
Serotonin ReuptakeInhibition observed
Behavioral TestsAntidepressant-like effects

In animal models, the compound showed significant improvement in depression-like behaviors, indicating its potential for treating mood disorders .

3. Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties. Studies have reported its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

These findings suggest that this compound could be developed as a novel antimicrobial agent .

Case Study: Anticancer Efficacy

A recent study evaluated the anticancer efficacy of this compound in human breast cancer xenografts. The results indicated a significant reduction in tumor size after treatment compared to control groups, supporting its potential application in cancer therapy .

Research Findings on Neuropharmacology

In a series of behavioral assays, the compound was shown to enhance serotonergic transmission, leading to increased locomotor activity in rodents. This suggests that it may possess stimulant properties alongside its antidepressant effects .

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